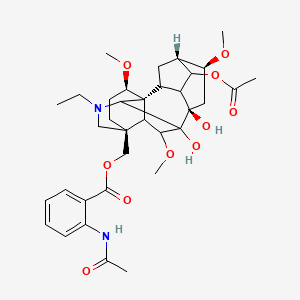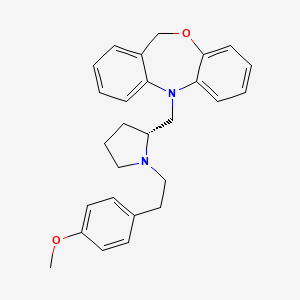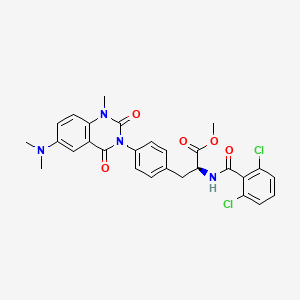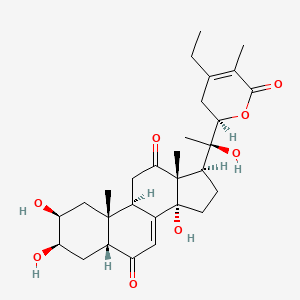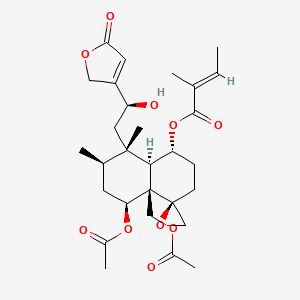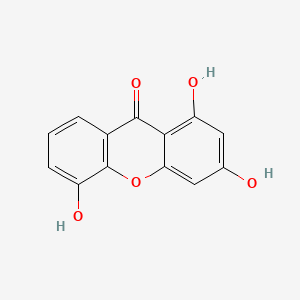
1,3,5-Trihydroxyxanthone
Overview
Description
1,3,5-Trihydroxyxanthone is a highly cytotoxic natural compound against a range of bacteria and yeasts . It is a secondary metabolite found in higher plants, such as Clusiaceae, Hypericaceae, and Gentianaceae .
Synthesis Analysis
The biosynthesis of xanthones in plants initially involves the shikimate pathway, either through L-phenylalanine-dependent or -independent pathway, that later forms an intermediate benzophenone, 2,3′,4,6-tetrahydoxybenzophenone . This is followed by a regioselective intramolecular mediated oxidative coupling to form xanthone ring compounds, 1,3,5-trihydroxyxanthone (1,3,5-THX) or 1,3,7-THX, the core precursors for xanthones in most plants .Molecular Structure Analysis
The molecular formula of 1,3,5-Trihydroxyxanthone is C13H8O5 . Its exact mass is 244.04 and the molecular weight is 244.202 .Chemical Reactions Analysis
The biosynthetic pathway of 1,3,5-Trihydroxyxanthone involves the shikimate pathway, either through L-phenylalanine-dependent or -independent pathway, that later forms an intermediate benzophenone, 2,3′,4,6-tetrahydoxybenzophenone . This is followed by a regioselective intramolecular mediated oxidative coupling to form xanthone ring compounds .Physical And Chemical Properties Analysis
The density of 1,3,5-Trihydroxyxanthone is 1.6±0.1 g/cm3 . Its boiling point is 525.8±29.0 °C at 760 mmHg . The vapour pressure is 0.0±1.4 mmHg at 25°C . The molar refractivity is 61.2±0.3 cm3 .Scientific Research Applications
1,3,5-Trihydroxyxanthone (1,3,5-THX) is a type of xanthone, a class of plant phenolic compounds . Xanthones are secondary metabolites found in higher plants, fungi, lichen, and bacteria, and are primarily found in Gentianaceae, Polygalaceae, Clusiaceae, and others . They have a variety of health-promoting properties, including anti-bacterial, anti-carcinogenic, anti-oxidant, and anti-diabetic properties .
-
Pharmaceutical Applications : Xanthones exhibit a broad array of pharmacological properties, such as antitumor, antidiabetic, and anti-microbes . These compounds, such as sampsonione A, hypercalin A, 2,4′,4,6-tetraHBP and 2,3′,4,4′,6-pentaHBP (maclurin), garcinol, and guttiferone A, are known to exhibit various biomedical and pharmaceutical benefits, such as antitumor and anti-inflammatory .
-
Biosynthetic Pathways in Plants : 1,3,5-THX is a core precursor for xanthones in most plants . It can give rise to many more different xanthone structures .
-
Antimicrobial Applications : 1,3,5-Trihydroxyxanthone is a highly cytotoxic natural compound against a range of bacteria and yeasts . This makes it a potential candidate for the development of new antimicrobial agents.
-
Anti-androgenic Applications : It has been found to have anti-androgenic properties . This suggests potential applications in the treatment of conditions related to androgen hormones, such as certain types of cancer.
-
Synthetic Biology Applications : The information collected on xanthone biosynthesis could be a valuable resource for more directed molecular works in xanthone-producing plants as well as in synthetic biology application .
-
Biological Activity : Xanthones exhibit wide biological activities such as anticancer, antimicrobial, antifungal, antimalarial, anti-HIV, anticonvulsant, anticholinesterase, antioxidant, anti-inflammatory, and antimalarial activities . This wide range of biological activities makes them valuable metabolites for use in the pharmaceutical field .
-
Anti-Inflammatory Applications : 1,3,5-Trihydroxyxanthone has been found to have anti-inflammatory properties . It has been observed to decrease M1 inflammatory mediators, nitric oxide, PGE 2, and proinflammatory cytokines in LPS-activated macrophages . This suggests potential applications in the treatment of inflammatory conditions.
-
Xanthone Derivatives : 1,3,5-Trihydroxyxanthone can give rise to many more different xanthone structures . This makes it a valuable compound in the synthesis of various xanthone derivatives, which have a wide range of biological activities .
-
Xanthone Glucosides : Xanthones can be glycosylated to form xanthone glucosides . After glycosylation, xanthones may have improved characteristics, such as solubility and pharmacological activity . This suggests potential applications in the development of new pharmaceutical compounds.
-
Synthetic Chemistry : 1,3,5-Trihydroxyxanthone is used in synthetic chemistry . It is a key compound in the synthesis of various other compounds, due to its unique chemical structure .
properties
IUPAC Name |
1,3,5-trihydroxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O5/c14-6-4-9(16)11-10(5-6)18-13-7(12(11)17)2-1-3-8(13)15/h1-5,14-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESIWQIMUSNPRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)OC3=CC(=CC(=C3C2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415170 | |
| Record name | 1,3,5-Trihydroxyxanthone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Trihydroxyxanthone | |
CAS RN |
6732-85-0 | |
| Record name | 1,3,5-Trihydroxyxanthone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6732-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Trihydroxyxanthone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


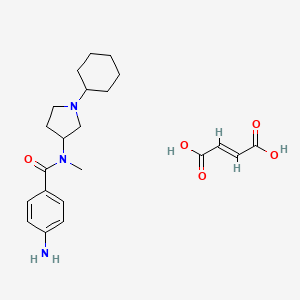
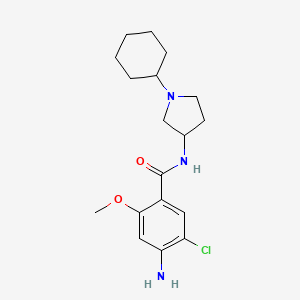
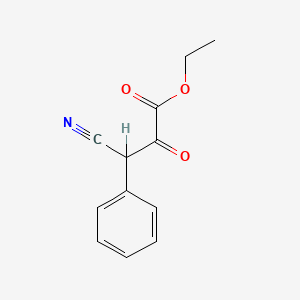
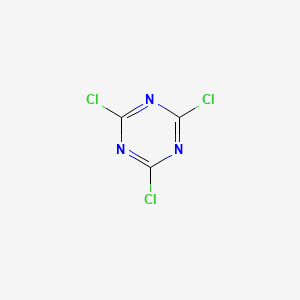
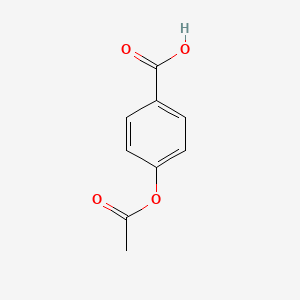
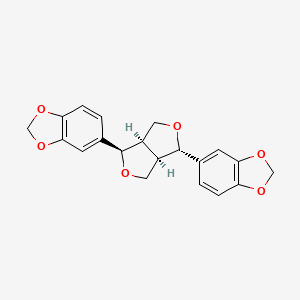
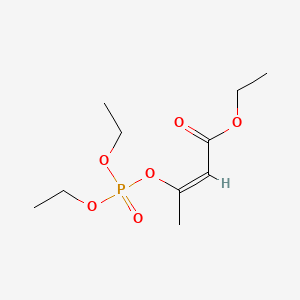
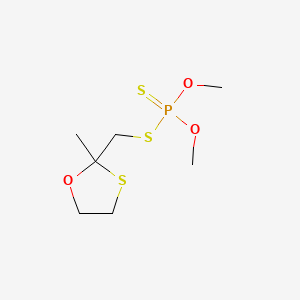
![(1S,5R,8R,10R,11R,12R,14R,16R,17R)-7-(2-Hydroxyethyl)-5-methyl-13-methylidene-9-oxa-7-azahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-12-ol](/img/structure/B1664466.png)
